molecular formula C25H18O2 B116638 9,9-Bis(4-hydroxyphenyl)fluorene CAS No. 3236-71-3

9,9-Bis(4-hydroxyphenyl)fluorene

Cat. No. B116638
CAS RN: 3236-71-3
M. Wt: 350.4 g/mol
InChI Key: YWFPGFJLYRKYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Bis(4-hydroxyphenyl)fluorene is a member of the class of fluorenes. It is a 9H-fluorene in which both of the hydrogens at position 9 have been replaced by p-hydroxyphenyl groups. It has a role as an anti-estrogen .


Synthesis Analysis

The synthesis of 9,9-bis(4-hydroxyphenyl)fluorene has been achieved through the condensation reaction of 9-fluorenone and phenol. This reaction was catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH). The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis(4-hydroxyphenyl)fluorene .


Molecular Structure Analysis

9,9-Bis(4-hydroxyphenyl)fluorene is a compound with a cardo-ring structure. It is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .


Chemical Reactions Analysis

The chemical reaction involved in the synthesis of 9,9-bis(4-hydroxyphenyl)fluorene is the condensation of 9-fluorenone and phenol. This reaction is catalyzed by BFILs, which are designed to contain both sulfonic acid and sulfhydryl groups for acid-thiol synergistic catalysis .


Physical And Chemical Properties Analysis

9,9-Bis(4-hydroxyphenyl)fluorene is a white to almost white powder or crystal. It is insoluble in water but soluble in chloroform and methanol. It has a melting point of 224-226 °C .

Scientific Research Applications

Synthesis of Bifunctional Ionic Liquids

The compound is used in the synthesis of bifunctional ionic liquids (BFILs). These BFILs contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH), and are synthesized and characterized by NMR and MS . The acidity of these BFILs is measured by the Hammett acidity (H0) and the effective sulfhydryl molar content of BFILs is determined by Ellman’s method .

Catalysis in Condensation Reactions

9,9-Bis(4-hydroxyphenyl)fluorene plays a crucial role in the condensation reaction of 9-fluorenone and phenol. The BFIL catalyst can achieve nearly 100% conversion of 9-fluorenone with a high selectivity of 9,9-bis (4-hydroxyphenyl) fluorene (95.2%) .

Production of Polyarylene Ethers

This compound is used in the production of polyarylene ethers . Polyarylene ethers are high-performance polymers with excellent thermal stability, mechanical properties, and electrical insulation.

Study of Polymer Electrolyte Membranes

9,9-Bis(4-hydroxyphenyl)fluorene is extensively used in the study of polymer electrolyte membranes . These membranes have the potential for fuel cell applications, offering a promising approach to clean and efficient energy conversion.

Heat-Resistant Adhesives

The compound can be used as a monomer or modifier for heat-resistant adhesives . These adhesives are used in various industries where high-temperature resistance is required.

High-Temperature Coatings

9,9-Bis(4-hydroxyphenyl)fluorene is used in the production of high-temperature coatings . These coatings are designed to withstand extreme temperatures, making them ideal for applications such as aerospace and industrial equipment.

Matrix Resin for Advanced Composites

The compound is used as a matrix resin for advanced composites . These composites have high thermal stability and good optical properties, making them suitable for a variety of applications, including aerospace, automotive, and electronics.

Green Solvent and Catalyst

Functionalized ionic liquids, which can be synthesized using 9,9-Bis(4-hydroxyphenyl)fluorene, are considered as a new type of green solvent and catalyst . They have been widely used in separation, electrochemistry, and organic synthesis .

Safety And Hazards

9,9-Bis(4-hydroxyphenyl)fluorene can cause skin and eye irritation. It is very toxic to aquatic life with long-lasting effects. It is recommended to avoid release to the environment and to handle it with gloves and protective clothing .

Future Directions

9,9-Bis(4-hydroxyphenyl)fluorene is extensively used in the study of polymer electrolyte membranes with the potential for fuel cell application . Its future directions could involve further exploration of its applications in the field of sustainable energy.

properties

IUPAC Name

4-[9-(4-hydroxyphenyl)fluoren-9-yl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16,26-27H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWFPGFJLYRKYJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)O)C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037731
Record name 4,4'-(9H-Fluorene-9,9-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9,9-Bis(4-hydroxyphenyl)fluorene

CAS RN

3236-71-3
Record name 9,9′-Bis(4-hydroxyphenyl)fluorene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3236-71-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003236713
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-(9H-fluoren-9-ylidene)bis-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-(9H-Fluorene-9,9-diyl)diphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5037731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,9-bis(4-hydroxyphenyl)fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.850
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 9,9-Bis(4-hydroxyphenyl)fluorene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9,9-Bis(4-hydroxyphenyl)fluorene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
9,9-Bis(4-hydroxyphenyl)fluorene
Reactant of Route 3
Reactant of Route 3
9,9-Bis(4-hydroxyphenyl)fluorene
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
9,9-Bis(4-hydroxyphenyl)fluorene
Reactant of Route 5
9,9-Bis(4-hydroxyphenyl)fluorene
Reactant of Route 6
9,9-Bis(4-hydroxyphenyl)fluorene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.